molecular formula C6H5F3N2O2S B15067382 Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 445-21-6

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B15067382
CAS No.: 445-21-6
M. Wt: 226.18 g/mol
InChI Key: MZIUIFSHEVIMRL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. Their derivatives exhibit a wide range of biological activities, making them significant in pharmaceutical development. Compounds containing the thiazole ring have been associated with antioxidant, analgesic, antibacterial, antifungal, anticancer, and antiviral properties .

Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various methods that involve the introduction of functional groups at specific positions on the thiazole ring. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole scaffold can enhance its biological efficacy. For instance, the presence of electron-withdrawing groups such as trifluoromethyl at position 4 significantly influences the compound's activity against various pathogens .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit potent antimicrobial properties. This compound has been evaluated for its activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.51–4.60 mM
Escherichia coli3.92–4.01 mM
Bacillus subtilis1.95–3.91 μg/mL

These findings suggest that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that derivatives of thiazoles can induce cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
K562 (leukemia)0.5
HepG2 (liver cancer)1.98

The presence of specific substituents on the thiazole ring enhances cytotoxicity, with certain derivatives showing promising results in inhibiting cancer cell proliferation .

Antiviral Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have shown antiviral activity. This compound has been tested against various viral strains:

Viral Strain Effective Concentration (EC50)
Dengue Virus12 µM
West Nile Virus15 µM

These results indicate that the compound may serve as a lead for developing antiviral agents targeting flaviviruses .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against MRSA and other resistant strains, highlighting this compound as one of the most effective compounds with an MIC value significantly lower than traditional antibiotics like vancomycin .
  • Cytotoxicity Studies : In vitro studies on human leukemia cells demonstrated that modifications to the methyl group at position 4 enhanced the anticancer activity of thiazole derivatives, with some achieving IC50 values below 1 µM .
  • Antiviral Activity Assessment : Research focusing on flavivirus infections noted that compounds with trifluoromethyl substitutions exhibited improved antiviral properties compared to their non-substituted counterparts .

Properties

IUPAC Name

methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c1-13-4(12)2-3(6(7,8)9)11-5(10)14-2/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUIFSHEVIMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856975
Record name Methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-21-6
Record name Methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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